4-(5-(5,8-Dimethyl-2H-1-benzopyran-3-yl)-1H-pyrrol-2-yl)benzoic acid
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Overview
Description
4-(5-(5,8-Dimethyl-2H-1-benzopyran-3-yl)-1H-pyrrol-2-yl)benzoic acid is a complex organic compound that features a benzopyran ring, a pyrrole ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(5,8-Dimethyl-2H-1-benzopyran-3-yl)-1H-pyrrol-2-yl)benzoic acid typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Benzopyran Ring: The benzopyran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.
Synthesis of the Pyrrole Ring: The pyrrole ring can be formed via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Coupling Reactions: The benzopyran and pyrrole rings can be coupled using a cross-coupling reaction such as the Suzuki or Heck reaction.
Introduction of the Benzoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the benzopyran ring.
Reduction: Reduction reactions could target the carbonyl group of the benzoic acid moiety.
Substitution: Electrophilic and nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biological Probes: The compound could be used in the development of fluorescent probes for biological imaging.
Medicine
Drug Development:
Industry
Materials Science: The compound could be used in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 4-(5-(5,8-Dimethyl-2H-1-benzopyran-3-yl)-1H-pyrrol-2-yl)benzoic acid would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-(5-(5,8-Dimethyl-2H-1-benzopyran-3-yl)-1H-pyrrol-2-yl)benzoic acid: Similar compounds might include other benzopyran derivatives, pyrrole derivatives, and benzoic acid derivatives.
Uniqueness
Structural Features: The unique combination of benzopyran, pyrrole, and benzoic acid moieties sets this compound apart from others.
Functional Properties: Its specific functional properties, such as fluorescence or biological activity, would distinguish it from similar compounds.
Properties
CAS No. |
196518-58-8 |
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Molecular Formula |
C22H19NO3 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
4-[5-(5,8-dimethyl-2H-chromen-3-yl)-1H-pyrrol-2-yl]benzoic acid |
InChI |
InChI=1S/C22H19NO3/c1-13-3-4-14(2)21-18(13)11-17(12-26-21)20-10-9-19(23-20)15-5-7-16(8-6-15)22(24)25/h3-11,23H,12H2,1-2H3,(H,24,25) |
InChI Key |
VTRQSTBKZZHWQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(COC2=C(C=C1)C)C3=CC=C(N3)C4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
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